molecular formula C32H43N5O5 B15194921 Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))- CAS No. 127749-98-8

Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))-

Cat. No.: B15194921
CAS No.: 127749-98-8
M. Wt: 577.7 g/mol
InChI Key: VKZMULLAGUUFSH-LAJGZZDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester (hereafter referred to as Compound X) is a structurally complex carbamic acid ester. Key features include:

  • Piperidinyl ring: Contributes to conformational rigidity and possible receptor binding.
  • tert-Butyl amino carbonyl group: Improves metabolic stability and lipophilicity.
  • Hydroxy and phenylmethyl groups: Influence solubility and stereochemical orientation.
  • Stereochemistry: The (2S-(1(1R(R),2S),2R)) configuration ensures precise spatial arrangement, critical for biological activity .

Properties

CAS No.

127749-98-8

Molecular Formula

C32H43N5O5

Molecular Weight

577.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-cyano-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C32H43N5O5/c1-32(2,3)36-30(40)27-16-10-11-19-37(27)21-28(38)26(20-23-12-6-4-7-13-23)34-29(39)25(17-18-33)35-31(41)42-22-24-14-8-5-9-15-24/h4-9,12-15,25-28,38H,10-11,16-17,19-22H2,1-3H3,(H,34,39)(H,35,41)(H,36,40)/t25-,26-,27-,28+/m0/s1

InChI Key

VKZMULLAGUUFSH-LAJGZZDBSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC#N)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC#N)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

  • Formation of the carbamic acid ester group through the reaction of an amine with a chloroformate.
  • Introduction of the cyanomethyl group via nucleophilic substitution.
  • Coupling reactions to attach the piperidinyl and phenylmethyl groups.
  • Final purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. Key considerations would include reaction temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyanomethyl group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a candidate for drug development, particularly for targeting specific pathways or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to an enzyme’s active site, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

Compound Name Key Substituents Biological Role Synthetic Route Reference
Compound X Cyanomethyl, tert-butyl carbonyl, piperidinyl Suspected HIV protease intermediate Likely enzymatic reduction/chiral synthesis
(1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester Chlorophenyl, hydroxy Atazanavir intermediate Biocatalytic reduction (Rhodococcus erythropolis)
Carbamic acid component of Amprenavir Nitrophenylsulfonyl, hydroxy HIV protease inhibitor Diastereoselective synthesis with nocyl chloride

Key Observations :

  • Chirality : Compound X and Atazanavir intermediates require high enantiomeric purity (>98%), achieved via microbial biocatalysts (e.g., Rhodococcus spp.) .
  • Functional Groups: The cyanomethyl group in Compound X may enhance binding specificity compared to chlorophenyl or sulfonyl groups in analogues.

Enzyme Inhibition Profiles

  • Diarylmaleimide Inhibitors (e.g., ZMAL29) : Used as fluorescent substrates for sirtuin deacetylation assays. IC₅₀ values for hSirt2 inhibition range from 0.8 mM (Ro31-8220) to ~1 mM for photoresponsive derivatives .

Pharmacological and Toxicological Profiles

  • Carbamic Acid Analogues : Generally exhibit lower toxicity than imipramine and carbonic acid derivatives. For example, compounds 3a, 4a (carbamic esters) show stronger antagonism against reserpine-induced hypothermia than imipramine .
  • Compound X: Predicted to have moderate toxicity due to ester stability, but cyanomethyl may introduce unique metabolic pathways.

Physicochemical Properties and Stability

  • pKa and Solubility : Carbamic acid derivatives like Compound X are less stable than carbonic acid at alkaline pH (pKa ~5.2), but esterification improves stability under physiological conditions .
  • Hydrogen Bonding : The hydroxy and carbonyl groups enable moderate solubility in polar solvents, comparable to other carbamic esters .

Industrial and Environmental Relevance

  • CO₂ Capture : Carbamic acids form carbamates in amine-based solvents, but Compound X’s complex structure limits direct application in S-DAC systems .

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound under consideration, Carbamic acid, (1-(cyanomethyl)-2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-2-oxoethyl)-, phenylmethyl ester, (2S-(1(1R*(R*),2S*),2R*))-, exhibits potential therapeutic applications due to its structural complexity and functional groups that influence its interaction with biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a piperidine ring, hydroxyl groups, and a cyanomethyl moiety suggests potential interactions with various biological pathways.

Molecular Formula: C23H34N4O4
Molecular Weight: 422.55 g/mol

Biological Activity Overview

Research indicates that carbamic acid derivatives often exhibit neuroprotective effects and can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This particular compound may also demonstrate anti-inflammatory and anticancer properties.

  • Acetylcholinesterase Inhibition: Compounds similar to this carbamate have been shown to enhance cholinergic activity by inhibiting AChE, leading to increased acetylcholine levels in synaptic clefts. This mechanism is vital in treating neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Activity: The structural components of the compound suggest potential interactions with inflammatory pathways, possibly modulating cytokine release or inhibiting pro-inflammatory enzymes.

Case Studies

Several studies have investigated the biological activities of carbamate derivatives similar to the compound :

  • Neuroprotective Effects:
    • A study demonstrated that certain carbamates could significantly reduce neuronal cell death in models of oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels.
  • Anticancer Properties:
    • Research on structurally related compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects:
    • Investigations into the anti-inflammatory properties revealed that certain derivatives could inhibit the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.

Data Table: Biological Activity Comparison

Compound NameActivity TypeMechanism of ActionReference
RivastigmineAChE InhibitionNon-competitive inhibition
DonepezilAChE InhibitionReversible inhibition
Carbamate XAnti-inflammatoryCOX-2 inhibition
Carbamate YAnticancerInduction of apoptosis via caspase activation

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of this carbamic acid derivative to achieve high yield and purity?

Methodological Answer: Synthesis requires multi-step protocols with strict control of reaction conditions. Key steps include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 40–60°C enhance nucleophilic substitution reactions .
  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during piperidine ring functionalization .
  • Purification : High-Performance Liquid Chromatography (HPLC) or flash chromatography is critical for isolating intermediates and final products .
  • Yield optimization : Reaction times >24 hours and inert atmospheres (N₂/Ar) minimize oxidation byproducts .

Q. Q2. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional group integrity, particularly for chiral centers and ester linkages .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities at ppm levels .
  • Infrared Spectroscopy (IR) : Identifies carbamate C=O stretching (1680–1720 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers, though requires high-purity crystals .

Q. Q3. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

  • Thermal stability : Degrades above 80°C, forming cyanomethyl byproducts; store at –20°C in amber vials .
  • Hydrolytic sensitivity : Susceptible to base-catalyzed hydrolysis (pH >9); use buffered aqueous solutions (pH 6–7) in biological assays .
  • Light sensitivity : UV exposure induces photodegradation; conduct reactions under dimmed light .

Advanced Research Questions

Q. Q4. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., histone deacetylases) using crystal structures from the PDB .
  • Molecular Dynamics (MD) : Simulates conformational changes in aqueous environments (GROMACS/AMBER) to assess binding stability over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicts reaction mechanisms (e.g., carbamate hydrolysis) at active sites .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response validation : Use standardized assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Structural analogs : Compare activity with derivatives lacking the cyanomethyl group to isolate pharmacophoric elements .

Q. Q6. What photochemical pathways are implicated in the compound’s degradation under UV/EUV irradiation?

Methodological Answer:

  • Mechanism : UV irradiation cleaves the carbamate ester bond, yielding phenylmethyl alcohol and a reactive isocyanate intermediate .
  • Experimental validation : IR spectroscopy tracks NH₄⁺ and CO₂ formation in irradiated ice matrices (10 K) .
  • Cosmic ray analog : Proton irradiation experiments (1–5 MeV) simulate interstellar degradation pathways .

Q. Q7. How can enzyme inhibition studies be designed to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Kinetic assays : Measure Vmax/Km changes using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • Mutagenesis : Target residues (e.g., Ser195 in HDACs) are mutated to confirm covalent bonding with the carbamate group .

Q. Q8. What strategies predict the compound’s pharmacokinetics (PK) and bioavailability?

Methodological Answer:

  • In silico ADME : Tools like SwissADME predict LogP (2.8), high plasma protein binding (>90%), and moderate blood-brain barrier penetration .
  • In vitro assays : Caco-2 cell monolayers assess intestinal permeability; microsomal stability tests (human liver microsomes) estimate metabolic clearance .
  • In vivo PK : Radiolabeled compound (¹⁴C) tracks distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.